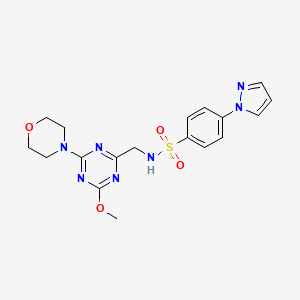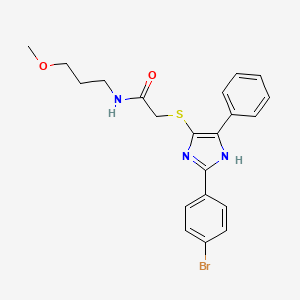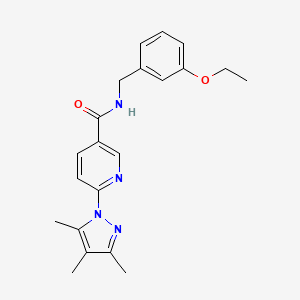
2-ethoxy-N-((6-phenylpyrimidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-((6-phenylpyrimidin-4-yl)methyl)benzamide, also known as EPM-01, is a synthetic compound that has recently gained attention in the field of medicinal chemistry. It belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies.
Applications De Recherche Scientifique
Antiviral Applications
Pyrimidine derivatives have shown significant potential in the development of antiviral agents. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives have demonstrated marked inhibitory activity against retrovirus replication in cell culture, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. This showcases the potential of pyrimidine derivatives in treating viral infections and their role in the development of new antiretroviral drugs (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Antibacterial and Antifungal Applications
Research into pyrimidine derivatives has also uncovered their potential antibacterial and antifungal properties. A study on substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives revealed significant antibacterial and antifungal activity, comparable to standard drugs like Streptomycin and Amphotericin-B. This suggests the utility of these compounds in combating bacterial and fungal infections (Vijaya Laxmi, Ravi, & Nath, 2019).
Anticancer Applications
Pyrimidine derivatives are also being explored for their anticancer properties. The synthesis and evaluation of novel pyrazolopyrimidine derivatives as anticancer agents have been documented, providing insights into the role these compounds could play in cancer treatment. These derivatives have been evaluated for their cytotoxic activities against various cancer cell lines, offering a foundation for future anticancer drug development (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Mécanisme D'action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis .
Mode of Action
It can be inferred that the compound interacts with its targets in a way that inhibits the growth or proliferation of the target organism or cells .
Biochemical Pathways
It is known that pyrimidine derivatives can interfere with various biochemical pathways, including those involved in dna and rna synthesis .
Result of Action
It can be inferred that the compound’s action results in the inhibition of the growth or proliferation of the target organism or cells .
Propriétés
IUPAC Name |
2-ethoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-2-25-19-11-7-6-10-17(19)20(24)21-13-16-12-18(23-14-22-16)15-8-4-3-5-9-15/h3-12,14H,2,13H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKLHDBOZIOUPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC(=NC=N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2372998.png)



![5-bromo-N,2-dimethyl-N-[(3-methylphenyl)methyl]thiophene-3-sulfonamide](/img/structure/B2373006.png)


![10-methoxy-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2373009.png)

![N-(4-bromo-3-methylphenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2373011.png)
![N,N-diethyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2373013.png)

![Dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-(2-thienyl)propyl]malonate](/img/structure/B2373017.png)
![4-(4-propoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2373019.png)